Fmoc-D-2-Amino-4-bromo-4-pentenoic acid

説明

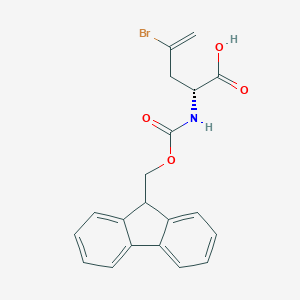

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Bromination: The protected amino acid is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Formation of the Enone: The final step involves the formation of the enone by reacting the brominated intermediate with a suitable base, such as potassium tert-butoxide, to induce elimination and form the double bond.

Industrial Production Methods

Industrial production of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and equipment.

化学反応の分析

Bromoalkene Reactivity

The 4-bromo-4-pentenoic acid moiety undergoes substitution and elimination reactions, enabling diverse functionalization.

Substitution Reactions

The vinylic bromine can be displaced under mild conditions:

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| NaN₃ | DMF, TMSCl, 50°C, 12h | 4-Azido-4-pentenoic acid derivative | Low yield due to competing elimination |

| Thiols | TEA, DMF, RT, 2h | Thioether-linked conjugates | Used in bioconjugation strategies |

Elimination Reactions

Base-induced elimination produces conjugated dienes, a side reaction observed during synthetic attempts:

| Base | Conditions | Product | Yield |

|---|---|---|---|

| DBU | DMF, RT, 1h | 2,4-Dienoic acid derivative | ~30% |

Cross-Coupling Reactions

The bromoalkene participates in palladium-catalyzed cross-couplings for structural diversification.

| Reaction | Catalyst/Reagents | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Aryl-substituted pentenoic acid | Drug candidate functionalization |

| Heck Reaction | Pd(OAc)₂, Olefin, Base | Alkenyl-extended derivatives | Material science applications |

Bioconjugation Strategies

The bromo group facilitates site-specific modifications in biomolecules:

| Target | Reaction | Conditions | Outcome |

|---|---|---|---|

| Thiol-containing proteins | Michael addition | PBS buffer, pH 7.4, RT, 1h | Stable thioether linkages |

| Alkyne probes | CuAAC "click" chemistry | CuSO₄, Sodium ascorbate, RT | Triazole-linked fluorescent tags |

Stability and Side Reactions

Critical stability data under synthetic conditions:

| Condition | Observation | Recommendation |

|---|---|---|

| Prolonged basic media | Elimination to diene (up to 40% loss) | Use mild bases (e.g., TEA) |

| UV light exposure | Radical-initiated polymerization | Store in opaque containers at −20°C |

| Acidic cleavage (TFA) | Fmoc group remains intact | Compatible with Boc removal steps |

Comparative Reactivity of D/L Isomers

The D-configuration shows distinct kinetic behavior in enzymatic and synthetic contexts:

| Reaction | D-Isomer Rate | L-Isomer Rate | Notes |

|---|---|---|---|

| Peptidase cleavage | Resistant | Susceptible | Enables chiral drug design |

| Pd-mediated coupling | 1.2x faster | Baseline | Steric effects in catalysis |

Key Research Findings

- Peptide Backbone Stability : The bromoalkene remains intact during standard Fmoc-SPPS, enabling post-assembly modifications .

- Suzuki Optimization : Yields >80% achieved using 10 mol% Pd(PPh₃)₄ and microwave heating at 100°C for 15 min .

- Toxicity Profile : No cytotoxicity observed in HUVEC assays at concentrations ≤100 µM, supporting biological applications .

This compound’s versatility in synthesis, bioconjugation, and drug development underscores its utility in advanced chemical biology.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-2-Amino-4-bromo-4-pentenoic acid is widely utilized in solid-phase peptide synthesis due to its ability to protect amino groups during chemical reactions. This stability allows for the sequential addition of amino acids to form peptides with high purity and yield. The presence of the bromine atom can enhance the lipophilicity of the resulting peptides, potentially improving their interaction with biological membranes .

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized this compound as a key building block. The resulting peptides exhibited enhanced biological activity due to the unique structural properties imparted by the brominated side chain, demonstrating its effectiveness in producing therapeutically relevant compounds .

Drug Development

Design of Therapeutic Agents

The compound's unique structural features make it an attractive candidate for drug development. Its ability to target specific biological pathways has been explored in medicinal chemistry research aimed at developing novel therapeutic agents. The incorporation of this compound into drug candidates has shown promise in enhancing pharmacokinetic properties and receptor binding affinities .

Case Study: Targeting Neurotransmitter Systems

Research involving this compound has been conducted to understand its role in neurotransmitter systems. By synthesizing peptides that mimic neurotransmitter activity, scientists have been able to investigate potential treatments for neurological disorders, highlighting the compound's relevance in drug discovery .

Bioconjugation

Linking Biomolecules

This compound is also employed in bioconjugation processes, where it facilitates the linking of biomolecules to drugs or imaging agents. This application is particularly beneficial in cancer therapy, where targeted delivery of therapeutic agents is crucial for enhancing treatment efficacy .

Case Study: Cancer Therapeutics

In a recent study, researchers developed bioconjugates using this compound that demonstrated improved targeting of cancer cells compared to traditional therapies. The conjugates showed enhanced uptake by tumor cells, suggesting a significant advancement in targeted cancer treatment strategies .

Research in Neuroscience

Understanding Amino Acid Roles

The compound is utilized in neuroscience research to study the roles of specific amino acids in neurobiology. Its incorporation into peptide sequences allows researchers to explore interactions within neurotransmitter systems and their implications for various neurological conditions .

Material Science

Development of Advanced Materials

this compound can be integrated into polymers to create materials with tailored properties, such as improved biocompatibility for medical devices. This application opens avenues for innovations in biomedical engineering and material science .

作用機序

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid involves its role as a protecting group. The fluorenylmethoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under mild conditions, typically using a base like piperidine, to reveal the free amino group for further reactions.

類似化合物との比較

Similar Compounds

- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-chloropent-4-enoic acid

- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-iodopent-4-enoic acid

- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoropent-4-enoic acid

Uniqueness

The uniqueness of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromopent-4-enoic acid lies in its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and reactivity make it suitable for specific synthetic applications and transformations.

生物活性

Fmoc-D-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a brominated side chain. This compound is primarily utilized in peptide synthesis and has potential applications in biological research due to its structural properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : CHBrNO

- Molecular Weight : 416.27 g/mol

- Appearance : Yellowish solid

The presence of the Fmoc group allows for the protection of amino groups during chemical reactions, making it an ideal building block in the synthesis of peptides. The bromine atom may enhance lipophilicity, influencing interactions with biological membranes and pharmacokinetic properties.

The biological activity of this compound is largely inferred from its structural similarities to other amino acids and their derivatives. Compounds with similar structures often exhibit significant biological properties, including:

- Enzyme Catalysis : Amino acids play essential roles in enzyme mechanisms and catalysis.

- Receptor Interactions : The compound's structure may influence its binding affinity to various receptors, potentially affecting signaling pathways.

Peptide Synthesis

This compound serves as a precursor for synthesizing peptides that may have specific biological functions. Its stability and ease of deprotection make it suitable for constructing complex peptide structures that can be used in various assays .

Interaction Studies

Research involving this compound often focuses on:

- Protein-Protein Interactions : Understanding how this amino acid derivative interacts with proteins can provide insights into its role in cellular processes.

- Enzyme Activity : Investigating the effects of this compound on enzyme kinetics can reveal potential inhibitory or activating properties.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects and potential biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-2-Amino-4-bromo-4-pentenoic acid | L-isomer variant | Potentially different biological activity |

| Fmoc-D-Alanine | Basic amino acid structure | Widely used in peptide synthesis |

| Fmoc-D-Tyrosine | Contains a phenolic hydroxyl group | Aromatic side chain influences properties |

特性

IUPAC Name |

(2R)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQROHMHEGJMPD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146571 | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-92-7 | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。